

# N-benzyl-N-methylthiourea chemical formula

## C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>S

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### Compound of Interest

Compound Name: *N*-benzyl-*N*-methylthiourea

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An in-depth analysis of **N-benzyl-N-methylthiourea** (C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>S), a compound situated within the broader, pharmacologically significant class of thiourea derivatives. While specific research on **N-benzyl-N-methylthiourea** is limited, this guide synthesizes available data on its properties and contextualizes its potential applications by examining closely related analogues and the general biological activities of thiourea compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a technical overview of its chemical nature, plausible synthesis, and inferred biological significance.

## Section 1: Chemical and Physical Properties

**N-benzyl-N-methylthiourea** is an organic compound featuring a thiourea core substituted with both a benzyl and a methyl group on one of its nitrogen atoms. The structural and physical properties are foundational to its chemical behavior and potential biological interactions.

Property	Data	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> S	[1]
Molecular Weight	180.27 g/mol	[1]
Physical Form	Solid	[2]
CAS Number	53393-11-6	[1]
SMILES String	CN(Cc1ccccc1)C(N)=S	[2]
InChI Key	VGECWZHYDMFANY-UHFFFAOYSA-N	[2]
Predicted Boiling Point	281.7±33.0 °C (for isomer 1-benzyl-3-methyl-2-thiourea)	
Predicted Density	1.117±0.06 g/cm <sup>3</sup> (for isomer 1-benzyl-3-methyl-2-thiourea)	
Predicted pKa	14.54±0.70 (for isomer 1-benzyl-3-methyl-2-thiourea)	

Note: Some physical properties are predicted values for a structural isomer, as specific experimental data for **N-benzyl-N-methylthiourea** is not readily available.

## Section 2: Synthesis Protocols

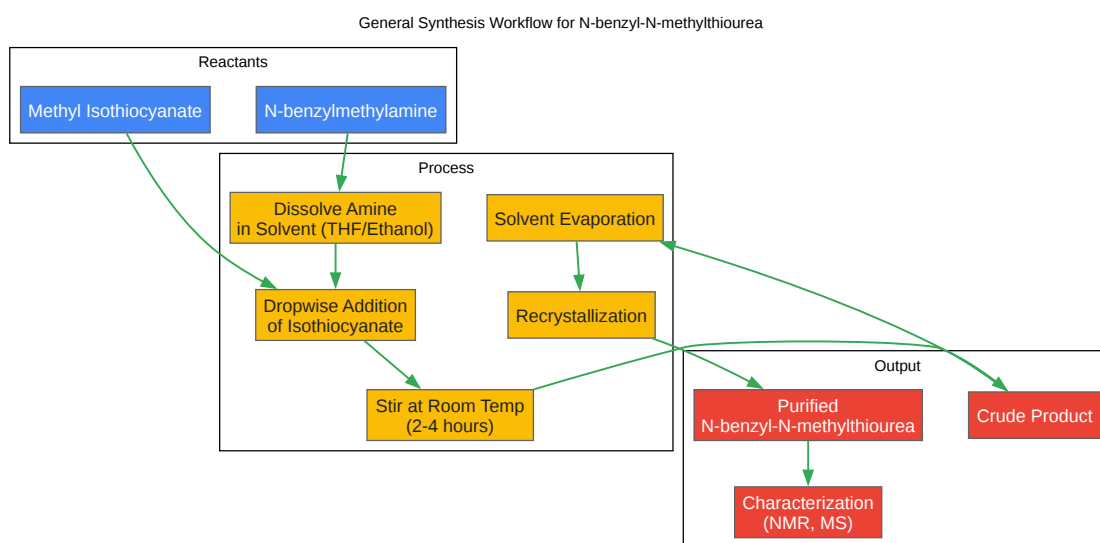
While a specific, peer-reviewed synthesis protocol for **N-benzyl-N-methylthiourea** is not detailed in the available literature, a general and reliable method can be extrapolated from standard organic synthesis procedures for analogous di- and tri-substituted thioureas.[3]

### General Experimental Protocol: Synthesis via Isothiocyanate Reaction

This protocol describes a plausible method for synthesizing **N-benzyl-N-methylthiourea**.

- **Reactant Preparation:** N-benzylmethylamine is used as the starting amine. Methyl isothiocyanate serves as the source of the thiocarbonyl group.

- **Reaction Setup:** A round-bottom flask is charged with N-benzylmethylamine, dissolved in a suitable aprotic solvent such as ethanol or tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer and a dropping funnel.
- **Addition of Isothiocyanate:** An equimolar amount of methyl isothiocyanate is added dropwise to the amine solution at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask may be cooled in an ice bath.[3]
- **Reaction and Monitoring:** The mixture is stirred at room temperature for several hours (typically 2-4 hours) until the reaction is complete. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
- **Product Isolation:** Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **N-benzyl-N-methylthiourea** product.[3]
- **Characterization:** The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.



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A generalized workflow for the synthesis of **N-benzyl-N-methylthiourea**.

## Section 3: Biological Activity and Mechanism of Action

Direct studies on the biological effects of **N-benzyl-N-methylthiourea** are scarce. However, the broader class of thiourea derivatives is known for a wide range of biological activities,

including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[4][5]

## Anticancer Potential: Inhibition of EGFR and HER-2 Signaling

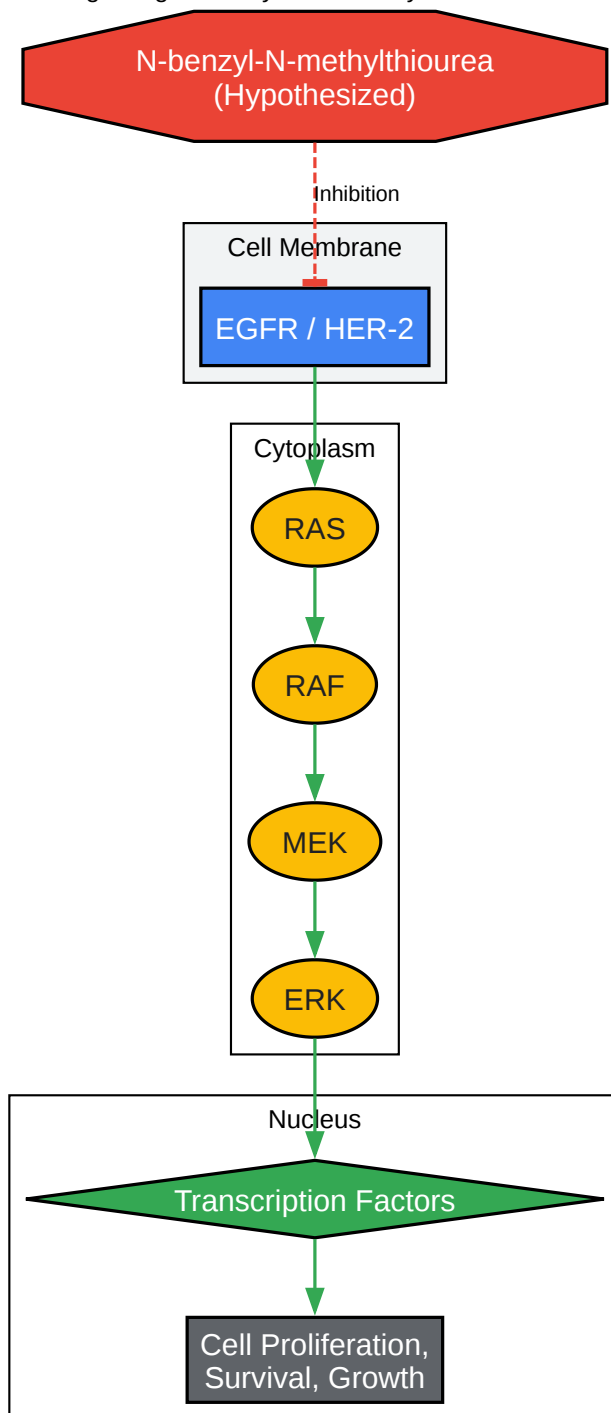
Of particular relevance is the demonstrated activity of N-benzyl-N-aryl thiourea analogues as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6][7] These receptors are key components of the RAF signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[6] Thiourea derivatives can act as tyrosine kinase inhibitors, blocking the intracellular signaling cascade that promotes tumor growth.

The table below summarizes the inhibitory activity of a closely related N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea (Compound 7b from a study by Li et al.), which highlights the potential of this structural class.[7]

Compound Target/Assay	IC <sub>50</sub> Value (μM)	Biological Effect	Reference
EGFR Kinase	0.08	Inhibition of Epidermal Growth Factor Receptor	[7]
HER-2 Kinase	0.35	Inhibition of Human Epidermal Growth Factor Receptor 2	[7]
MCF-7 Cell Line	0.11	Anti-proliferative activity against human breast cancer cells	[6][7]

Based on these findings, it is plausible that **N-benzyl-N-methylthiourea** could exhibit similar inhibitory effects on these critical cancer-related signaling pathways.

## Inferred Signaling Pathway Inhibition by Thiourea Derivatives

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Hypothesized inhibition of the EGFR/HER-2 signaling pathway.

## Section 4: Conclusion

**N-benzyl-N-methylthiourea**, with the chemical formula  $C_9H_{12}N_2S$ , is a member of the versatile thiourea family of compounds. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogues provides a strong basis for inferring its properties and potential biological activities. Its synthesis is achievable through established methods, and its structural similarity to known EGFR and HER-2 inhibitors suggests a promising potential for investigation in anticancer drug discovery programs. Further research is required to isolate, characterize, and evaluate the specific biological profile of **N-benzyl-N-methylthiourea** to validate these hypotheses.

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